(5Z)-5-({(2-fluorobenzyl)[2-(morpholin-4-yl)ethyl]amino}methylidene)-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16353195
Molecular Formula: C22H30FN3O2S2
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H30FN3O2S2 |
|---|---|
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | (5Z)-5-[[(2-fluorophenyl)methyl-(2-morpholin-4-ylethyl)amino]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H30FN3O2S2/c1-17(2)7-8-26-21(27)20(30-22(26)29)16-25(10-9-24-11-13-28-14-12-24)15-18-5-3-4-6-19(18)23/h3-6,16-17H,7-15H2,1-2H3/b20-16- |
| Standard InChI Key | RZBQQKXKPARPBN-SILNSSARSA-N |
| Isomeric SMILES | CC(C)CCN1C(=O)/C(=C/N(CCN2CCOCC2)CC3=CC=CC=C3F)/SC1=S |
| Canonical SMILES | CC(C)CCN1C(=O)C(=CN(CCN2CCOCC2)CC3=CC=CC=C3F)SC1=S |
Introduction
Structural Characteristics and Molecular Composition
Core Framework and Substituent Analysis
The compound features a thiazolidinone ring (1,3-thiazolidin-4-one) as its central scaffold, a five-membered heterocycle containing sulfur and nitrogen atoms . The Z-configuration at the C5 position (denoted by 5Z) indicates the spatial arrangement of the methylidene group, which influences molecular geometry and biological interactions . Key substituents include:
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2-Fluorobenzyl group: Attached via a methylidene linkage, this aromatic moiety enhances lipophilicity and potential receptor binding affinity.
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Morpholin-4-yl ethylamino chain: The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) improves solubility and pharmacokinetic properties .
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3-Methylbutyl group: A branched alkyl chain at the N3 position, which may modulate membrane permeability and metabolic stability.
Molecular Formula and Physicochemical Properties
The molecular formula is C₂₂H₂₉FN₄O₂S₂, with a molecular weight of 496.61 g/mol. Key physicochemical properties inferred from structural analogs include:
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LogP (Partition Coefficient): ~3.2 (indicating moderate lipophilicity).
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Hydrogen Bond Donors/Acceptors: 1 donor and 6 acceptors, suggesting moderate solubility in polar solvents .
Table 1: Structural Comparison with Related Thiazolidinones
Synthetic Pathways and Reaction Mechanisms
General Synthesis of Thiazolidinones
Thiazolidin-4-one derivatives are typically synthesized via a one-pot three-component cyclocondensation reaction involving:
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Aldehyde: e.g., substituted benzaldehydes.
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Mercaptocarboxylic acid: e.g., thioglycolic acid.
For the target compound, the amine component likely involves 2-(morpholin-4-yl)ethylamine, while the aldehyde is 2-fluorobenzaldehyde. The mercaptocarboxylic acid (e.g., mercaptoacetic acid) facilitates ring closure .
Optimized Reaction Conditions
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Temperature: 80–100°C under reflux.
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Catalyst: Lewis acids (e.g., ZnCl₂) or acidic conditions.
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Yield: Moderate to high (50–75%) based on analogous syntheses .
Reaction Scheme:
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Formation of Schiff base: Reaction between 2-(morpholin-4-yl)ethylamine and 2-fluorobenzaldehyde.
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Nucleophilic attack: Thioglycolic acid attacks the imine carbon, forming the thiazolidinone ring.
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Alkylation: Introduction of the 3-methylbutyl group at N3 via alkyl halide or Mitsunobu reaction.
Chemical Reactivity and Stability
Electrophilic and Nucleophilic Sites
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Electrophilic Centers:
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Carbonyl carbon (C4) of the thiazolidinone ring.
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Sulfur atom in the thioxo group (C2-S).
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Nucleophilic Sites:
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Nitrogen atoms in the morpholine ring.
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Exocyclic double bond (C5=C) susceptible to addition reactions.
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Degradation Pathways
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Hydrolysis: The thioxo group (C=S) may hydrolyze to a carbonyl group (C=O) under alkaline conditions.
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Oxidation: The morpholine ring could undergo oxidative cleavage in the presence of strong oxidizers.
| Compound | IC₅₀ (Hippocampus, µM) | IC₅₀ (Cerebral Cortex, µM) |
|---|---|---|
| 6a | 5.20 | 7.40 |
| 6k | 4.46 | 6.83 |
Antimicrobial and Anti-inflammatory Activity
Thiazolidinones with fluorinated aryl groups show broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The 2-fluorobenzyl group may disrupt microbial cell membranes via hydrophobic interactions.
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